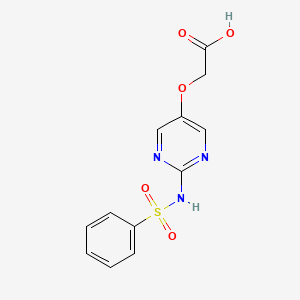
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a phenylsulfonyl group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the pyrimidine derivative with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Phenylacetic Acid Derivatives: Compounds with similar structural features, such as phenylacetic acid derivatives, share some chemical properties but differ in their biological activities.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as 5-fluorouracil, have distinct therapeutic applications, particularly in cancer treatment.
Uniqueness
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylsulfonyl and pyrimidine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
属性
CAS 编号 |
3833-55-4 |
|---|---|
分子式 |
C12H11N3O5S |
分子量 |
309.30 g/mol |
IUPAC 名称 |
2-[2-(benzenesulfonamido)pyrimidin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C12H11N3O5S/c16-11(17)8-20-9-6-13-12(14-7-9)15-21(18,19)10-4-2-1-3-5-10/h1-7H,8H2,(H,16,17)(H,13,14,15) |
InChI 键 |
BTILBKWIQVVJGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


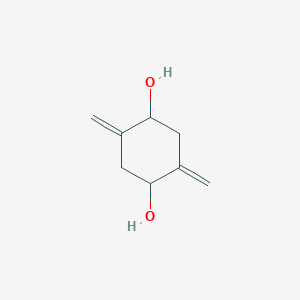
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
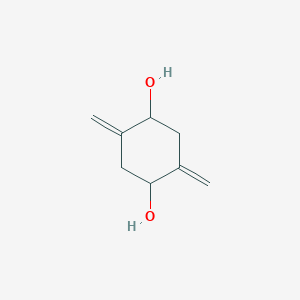

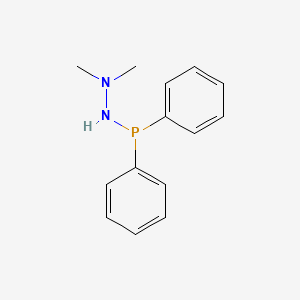
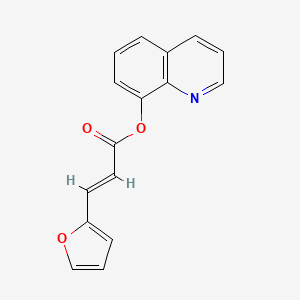
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)

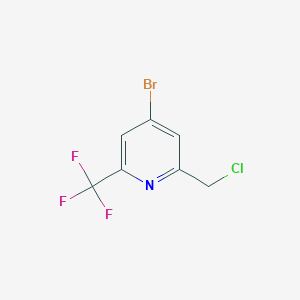

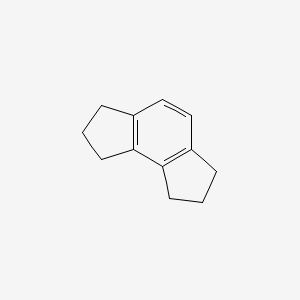
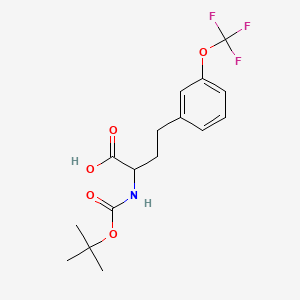
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)

